molecular formula C11H14N2O2S B2935114 Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797571-37-9

Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No. B2935114
CAS RN: 1797571-37-9
M. Wt: 238.31
InChI Key: JNOMISTVIIQQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives, has been reported . The process involves the use of semi/thio carbazides and sodium acetate mixed with water and stirred well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final derivatives were prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .

Scientific Research Applications

Anticancer and Antimicrobial Applications

Research has highlighted the significance of thiazoles, thiazolidinones, and azetidinones in the pharmaceutical field due to their exceptional bioactivity. A study by E. Hussein et al. (2020) developed new thiazolidinone and azetidinone analogs based on the 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety. These compounds were synthesized and tested for their antimicrobial activity against multidrug-resistant strains and cytotoxic activity against several cancer cell lines. Some of the synthesized azetidinones showed remarkable activity against human lung and breast carcinoma cell lines, underlining their potential as effective anticancer agents.

Innovative Scaffolds for Drug Discovery

The exploration of new scaffolds for drug discovery is crucial for the development of novel therapeutic agents. Bohdan A. Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes from four-membered-ring ketones, including cyclobutanone and N-Boc-azetidinone. This study provided innovative scaffolds that could be further utilized in drug discovery, highlighting the versatility of cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone analogs in the synthesis of potential therapeutic agents.

Antibacterial Screening

The development of new antibacterial agents is a continuous need due to the rise of drug-resistant bacterial strains. D. Sriram et al. (2006) synthesized and evaluated 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones for in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Their findings identified compounds with significant antimicrobial activity, suggesting the potential of these cyclobutyl and thiazolyl derivatives in addressing bacterial infections.

Synthesis and Chemical Properties

The synthesis and investigation of the chemical properties of cyclobutyl and thiazolyl derivatives have been an area of interest for researchers aiming to expand the utility of these compounds in scientific research. Karen Mollet et al. (2012) demonstrated the synthesis of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones, which were used to generate cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. This research not only showcases the synthetic versatility of these compounds but also their potential applications in creating novel chemical entities for various scientific investigations.

properties

IUPAC Name

cyclobutyl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-10(8-2-1-3-8)13-6-9(7-13)15-11-12-4-5-16-11/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOMISTVIIQQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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